1,1-Dimethoxysilolane
Description
1,1-Dimethoxysilolane is a silicon-based compound characterized by a five-membered silolane ring (a saturated heterocycle containing silicon) with two methoxy (-OCH₃) groups attached to the silicon atom. These compounds are typically used in organic synthesis, polymer chemistry, and as coupling agents due to their reactivity and stability .
Properties
CAS No. |
18169-68-1 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
1,1-dimethoxysilolane |
InChI |
InChI=1S/C6H14O2Si/c1-7-9(8-2)5-3-4-6-9/h3-6H2,1-2H3 |
InChI Key |
ADFQGXKQAIVGOB-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCC1)OC |
Canonical SMILES |
CO[Si]1(CCCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1-Dimethoxysilolane with key analogs, focusing on molecular structure, physical properties, reactivity, and regulatory profiles.
Table 1: Structural and Chemical Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|---|
| 1,1-Dimethoxysilolane* | N/A | C₃H₈O₂Si (inferred) | Silolane ring, dimethoxy | Polymer precursors, coatings |
| Dipiperidinodimethoxysilane | 180536-06-5 | C₁₂H₂₆N₂O₂Si | Dimethoxy, piperidine | Coupling agents, catalysis |
| Diisopropyldimethoxysilane | 18230-61-0 | C₈H₂₀O₂Si | Dimethoxy, isopropyl | Surface modification |
| Diethoxydimethylsilane | 78-62-6 | C₆H₁₆O₂Si | Diethoxy, dimethyl | Silicone resins, lubricants |
| Di-$n$-Butylmethylchlorosilane | 996-07-6 | C₉H₂₁ClSi | Chloro, methyl, butyl | Intermediate in synthesis |
Reactivity and Stability
- 1,1-Dimethoxysilolane : Likely exhibits moderate hydrolytic stability due to the silolane ring, which may reduce moisture sensitivity compared to linear silanes. The dimethoxy groups can undergo condensation reactions, forming siloxane linkages .
- Dipiperidinodimethoxysilane: The piperidine groups enhance nucleophilicity, making it effective in crosslinking reactions. Its stability in polar solvents is notable .
- Diisopropyldimethoxysilane : The bulky isopropyl groups hinder hydrolysis, extending shelf life. Used in hydrophobic coatings .
- Diethoxydimethylsilane : Ethoxy groups hydrolyze slower than methoxy, offering controlled reactivity in silicone synthesis .
Physical Properties
Table 2: Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| 1,1-Dimethoxysilolane* | ~150–200 (pred.) | ~0.95–1.05 | Organic solvents |
| Dipiperidinodimethoxysilane | >250 | 1.02–1.08 | Toluene, DMF |
| Diisopropyldimethoxysilane | 160–165 | 0.89–0.91 | Hexane, ethers |
| Diethoxydimethylsilane | 142–145 | 0.86–0.88 | Ethanol, acetone |
*Predicted values based on analogs (e.g., silolane derivatives in ).
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